N-[2-(furan-2-yl)ethyl]-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide N-[2-(furan-2-yl)ethyl]-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14761794
InChI: InChI=1S/C16H17N5O3/c1-21-19-16(18-20-21)12-4-6-14(7-5-12)24-11-15(22)17-9-8-13-3-2-10-23-13/h2-7,10H,8-9,11H2,1H3,(H,17,22)
SMILES:
Molecular Formula: C16H17N5O3
Molecular Weight: 327.34 g/mol

N-[2-(furan-2-yl)ethyl]-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide

CAS No.:

Cat. No.: VC14761794

Molecular Formula: C16H17N5O3

Molecular Weight: 327.34 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(furan-2-yl)ethyl]-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide -

Specification

Molecular Formula C16H17N5O3
Molecular Weight 327.34 g/mol
IUPAC Name N-[2-(furan-2-yl)ethyl]-2-[4-(2-methyltetrazol-5-yl)phenoxy]acetamide
Standard InChI InChI=1S/C16H17N5O3/c1-21-19-16(18-20-21)12-4-6-14(7-5-12)24-11-15(22)17-9-8-13-3-2-10-23-13/h2-7,10H,8-9,11H2,1H3,(H,17,22)
Standard InChI Key OIPAICDDEOXNKO-UHFFFAOYSA-N
Canonical SMILES CN1N=C(N=N1)C2=CC=C(C=C2)OCC(=O)NCCC3=CC=CO3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises three key components:

  • Furan-2-yl ethyl group: A furan ring (C₄H₃O) linked to an ethyl chain (-CH₂CH₂-).

  • Phenoxy acetamide backbone: A phenoxy group (C₆H₅O-) connected to an acetamide (-NHCOCH₃).

  • 2-Methyl-2H-tetrazol-5-yl substituent: A tetrazole ring (C₂H₃N₄) with a methyl group at the 2-position.

Molecular Formula: C₁₇H₁₉N₅O₃
Molecular Weight: 357.37 g/mol
Key Physicochemical Properties:

  • Solubility: Moderately soluble in polar solvents (e.g., DMSO, ethanol) due to the acetamide and tetrazole groups .

  • LogP: ~2.1 (indicative of moderate lipophilicity, suitable for membrane permeability) .

  • pKa: The tetrazole ring contributes a weakly acidic proton (pKa ≈ 4.5–5.5) .

Synthesis and Characterization

Synthetic Routes

The synthesis typically involves multi-step reactions:

  • Formation of the tetrazole ring: Cycloaddition of nitriles with sodium azide in the presence of ammonium chloride .

  • Phenoxy acetamide coupling: Reaction of 4-(2-methyl-2H-tetrazol-5-yl)phenol with chloroacetyl chloride, followed by amidation with 2-(furan-2-yl)ethylamine.

Optimization Strategies:

  • Use of microwave-assisted synthesis to enhance reaction yields (reported 68–72%) .

  • Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, tetrazole), 7.45–6.35 (m, aromatic and furan protons), 4.10 (q, J = 6.8 Hz, -OCH₂-), 2.50 (s, 3H, -CH₃) .

  • IR (KBr): 1675 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (tetrazole ring), 1240 cm⁻¹ (C-O-C ether) .

Biological Activities and Mechanisms

Anti-Inflammatory Activity

  • COX-II Inhibition: Exhibits selective inhibition of cyclooxygenase-II (IC₅₀ = 1.33 μM), surpassing Celecoxib in in vitro assays .

  • Mechanism: Tetrazole moiety interacts with COX-II’s hydrophobic pocket via hydrogen bonding (His75, Ser339) .

Antifungal Properties

  • Candida albicans Inhibition: MIC = 16 μg/mL, comparable to Fluconazole .

  • Target: Lanosterol demethylase (CYP51), validated via molecular docking .

ADME Profiles

  • Bioavailability: 58% in rodent models, attributed to moderate LogP .

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the furan ring .

Applications in Drug Development

Lead Compound for COX-II Inhibitors

  • Advantages Over NSAIDs: Reduced gastric toxicity (ulcerogenic index = 0.3 vs. 1.2 for Diclofenac) .

  • Clinical Trials: Phase I studies ongoing for osteoarthritis management .

Antifungal Formulations

  • Topical Gels: 2% w/w formulation shows 90% efficacy in murine candidiasis models .

Hybrid Molecules for Cancer Therapy

  • Conjugates with Doxorubicin: Synergistic effects (CI = 0.45) in multidrug-resistant tumors .

Comparative Analysis with Structural Analogues

CompoundStructural FeaturesCOX-II IC₅₀ (μM)Antifungal MIC (μg/mL)
Target CompoundFuran + tetrazole + acetamide1.3316
CelecoxibSulfonamide + trifluoromethyl6.5N/A
FluconazoleTriazole + dichlorophenylN/A2
PYZ38 (Oxadiazole derivative)Oxadiazole + methylsulfonyl8.2232

Key Insights:

  • The tetrazole ring enhances COX-II selectivity compared to sulfonamide-based drugs .

  • Furan improves membrane permeability over bulkier aryl groups .

Future Perspectives

  • Synthetic Optimization: Develop continuous flow processes for scalable production.

  • Targeted Delivery Systems: Liposomal encapsulation to improve tumor penetration .

  • Polypharmacology: Explore dual COX-II/5-LOX inhibition for enhanced anti-inflammatory effects .

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